![molecular formula C25H36N4O3 B12342741 N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through a series of steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a large scale. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of histone methyltransferase EZH2, leading to changes in gene expression and cellular function . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide also exhibit similar structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potent inhibitory activity against certain enzymes. This unique structure allows it to interact with molecular targets in a way that similar compounds may not, making it a valuable candidate for therapeutic development.
Propriétés
Formule moléculaire |
C25H36N4O3 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C25H36N4O3/c1-15-13-22(32-4)20(24(30)28-15)14-27-25(31)23-17(3)29(21-8-6-5-7-19(21)23)16(2)18-9-11-26-12-10-18/h5-8,15-16,18,20,22,26H,9-14H2,1-4H3,(H,27,31)(H,28,30) |
Clé InChI |
YLAJYKHVZJTSSV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCNCC4)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


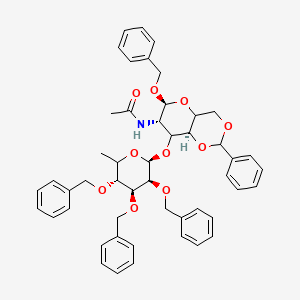
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)

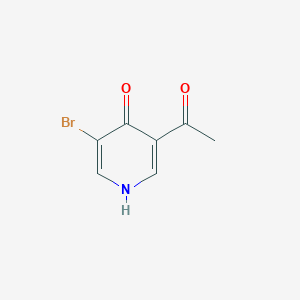
![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)
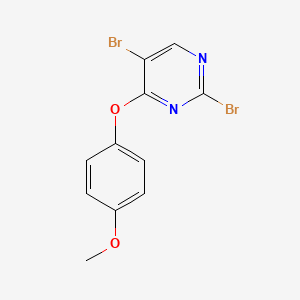
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)
![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)
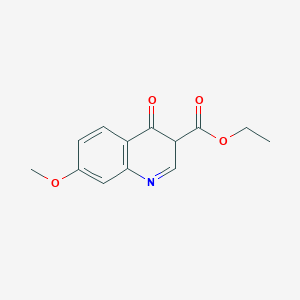

![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
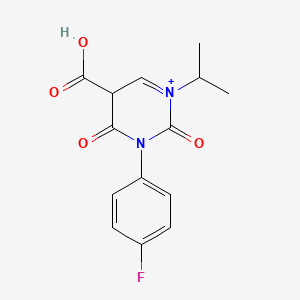

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
